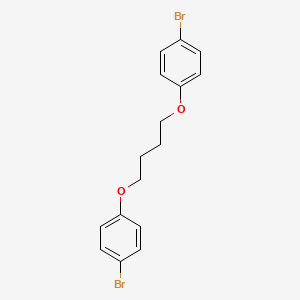

1,4-Bis(4-bromophenoxy)butane

Description

The Role of Bis-Aryl Ethers in Contemporary Organic Synthesis and Materials Science

Bis-aryl ethers are crucial building blocks and intermediates in the landscape of modern organic synthesis. thieme-connect.de Their utility stems from the ether linkage's relative stability and the reactivity of the aromatic rings, which can be tailored for various chemical transformations. Traditional methods for synthesizing these ethers include the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann condensation. orgchemres.org More contemporary approaches often focus on developing "green" methodologies that utilize less hazardous reagents and conditions. orgchemres.org

In materials science, bis-aryl ethers are integral to the creation of high-performance polymers. They are key components in poly(aryl ether)s, a class of materials known for their excellent thermal stability, chemical resistance, and mechanical properties. These polymers find applications in aerospace, automotive, and electronics industries. The specific nature of the aryl groups and the linking alkyl chain dictates the final properties of the polymer, such as its glass transition temperature and solubility.

Overview of Brominated Aromatic Scaffolds in Synthetic Chemistry

Brominated aromatic compounds are highly valuable intermediates in organic synthesis. mdpi.comresearchgate.net The bromine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org This reactivity makes brominated aromatics essential for constructing complex molecular frameworks found in pharmaceuticals, agrochemicals, and functional materials. mdpi.comresearchgate.net Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring, and significant research has been dedicated to achieving high regioselectivity in these reactions. mdpi.com Furthermore, brominated compounds are widely used as flame retardants in a variety of consumer and industrial products. sfei.orgeuropa.eu

Academic Research Trajectories for 1,4-Bis(4-bromophenoxy)butane

The academic interest in this compound stems from its potential as a monomer for the synthesis of novel polymers and as a precursor for various functional materials. Its structure, featuring two brominated phenyl rings connected by a flexible butane-ether linkage, makes it a versatile building block.

Synthesis and Characterization:

The primary synthesis route for this compound involves a Williamson ether synthesis-type reaction between 4-bromophenol (B116583) and 1,4-dibromobutane (B41627). researchgate.net Variations of this synthesis can be performed under different conditions to optimize yield and purity.

Characterization of the compound is typically achieved through spectroscopic methods and single-crystal X-ray analysis. The crystal structure of this compound has been determined, providing precise information about its molecular geometry and packing in the solid state. oup.com

Applications in Polymer Chemistry:

A significant area of research for this compound is its use as a monomer in polymerization reactions. The bromine atoms can be substituted in nucleophilic aromatic substitution reactions to form poly(aryl ether)s. For instance, it can be used in the synthesis of poly(aryl ether sulfone)s, which are high-performance thermoplastics. nih.govgoogle.com The flexible butane (B89635) linker in the monomer can influence the properties of the resulting polymer, such as its glass transition temperature and solubility. google.com

Use as a Flame Retardant:

Due to its bromine content, this compound has potential applications as a flame retardant. sfei.orgeuropa.eu Brominated flame retardants are known to be effective in inhibiting combustion in various materials. Research in this area would focus on its efficacy, mechanism of action, and thermal stability. Studies on related brominated ethers, such as 1,2-bis(2,4,6-tribromophenoxy)ethane, have investigated their metabolic fate and potential for bioaccumulation. nih.gov

Precursor for Functional Materials:

The two bromine atoms on the aromatic rings serve as reactive handles for further chemical modifications. Through cross-coupling reactions, various functional groups can be introduced, leading to the synthesis of new materials with tailored optical, electronic, or liquid crystalline properties. For example, it could be a precursor for the synthesis of more complex molecules with applications in organic electronics or as ligands for metal complexes.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | IUPAC Name | CAS Number |

| This compound | C16H16Br2O2 | This compound | 50923-38-1 |

| 1,4-Bis(4-bromophenyl)butane-1,4-dione | C16H12Br2O2 | 1,4-Bis(4-bromophenyl)butane-1,4-dione | 2461-83-8 nih.govabovchem.com |

| 1,4-Bis(4-bromophenyl)butane-1,4-diol | C16H16Br2O2 | 1,4-Bis(4-bromophenyl)butane-1,4-diol | Not Available nih.gov |

| 1,4-Bis(4-aminophenoxy)butane | C16H20N2O2 | 4,4'-((Butane-1,4-diylbis(oxy))bis(aniline)) | 2217-72-3 researchgate.net |

| 1,2-Bis(2,4,6-tribromophenoxy)ethane | C14H8Br6O2 | 1,2-Bis(2,4,6-tribromophenoxy)ethane | 37853-59-1 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C16H16Br2O2 |

|---|---|

Molecular Weight |

400.1 g/mol |

IUPAC Name |

1-bromo-4-[4-(4-bromophenoxy)butoxy]benzene |

InChI |

InChI=1S/C16H16Br2O2/c17-13-3-7-15(8-4-13)19-11-1-2-12-20-16-9-5-14(18)6-10-16/h3-10H,1-2,11-12H2 |

InChI Key |

VCVDDTBKPNCPET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCCCOC2=CC=C(C=C2)Br)Br |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Elucidation of 1,4 Bis 4 Bromophenoxy Butane

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture

The three-dimensional arrangement of 1,4-Bis(4-bromophenoxy)butane in the solid state was determined by single-crystal X-ray analysis. oup.com

Crystallographic System and Space Group Determination

This compound crystallizes in the monoclinic system. The determined space group is Cc. oup.com

Unit Cell Parameters and Atomic Coordinates

The dimensions of the unit cell were precisely measured. The unit cell parameters are detailed in the table below.

| Parameter | Value |

| a | 18.23 Å |

| b | 10.05 Å |

| c | 9.13 Å |

| β | 106.9° |

| Z | 4 |

Intermolecular Interactions and Crystal Packing Analysis

The crystal packing is stabilized by various intermolecular interactions. While specific details on hydrogen bonding for this exact compound are not extensively documented in the provided search results, analysis of similar structures suggests that weak intermolecular forces likely play a significant role in the crystal packing. nih.govrsc.orgacs.org The arrangement of molecules within the crystal is influenced by these non-covalent interactions, leading to an ordered three-dimensional lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Connectivity

NMR spectroscopy provides insight into the molecule's structure and dynamics in solution.

Proton NMR (¹H NMR) Chemical Shift Assignments and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 7.38 - 7.36 | Doublet | 7.4 |

| Aromatic CH | 7.15 - 7.13 | Doublet | 7.6 |

| O-CH₂ | 3.85 | Triplet | 8.0 |

| CH₂ | 1.35 - 1.31 | Multiplet |

The data presented is based on a representative spectrum and may vary slightly depending on the solvent and experimental conditions. rsc.org

The aromatic protons appear as doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons of the butane (B89635) chain's methylene (B1212753) groups adjacent to the oxygen atoms (O-CH₂) resonate as a triplet, while the inner methylene protons appear as a multiplet. This pattern of chemical shifts and spin-spin coupling confirms the connectivity of the molecular structure in solution.

Carbon-13 NMR (¹³C NMR) Chemical Shift Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each chemically non-equivalent carbon atom.

The aromatic carbons of the p-bromophenoxy groups exhibit characteristic chemical shifts. The carbon atom directly bonded to the oxygen (C-O) is typically found in the range of 150-160 ppm. The carbon atom bonded to the bromine (C-Br) appears around 115-125 ppm. The remaining aromatic carbons (C-H) resonate in the 120-135 ppm region. The aliphatic carbons of the butane chain (O-CH₂-CH₂-CH₂-CH₂-O) are observed further upfield, generally between 60-70 ppm for the carbons adjacent to the ether oxygen (O-CH₂) and 20-30 ppm for the internal methylene carbons (-CH₂-).

A detailed assignment of the chemical shifts, based on predictive models and data from similar structures, is presented in the table below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-O (Aromatic) | 157.5 |

| C-H (Aromatic, ortho to O) | 116.8 |

| C-H (Aromatic, meta to O) | 132.5 |

| C-Br (Aromatic) | 114.0 |

| O-CH₂ (Aliphatic) | 67.8 |

| O-CH₂-CH₂ (Aliphatic) | 26.1 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, several two-dimensional NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons of the adjacent methylene groups in the butane chain. Specifically, the protons of the O-CH₂ group would show a cross-peak with the protons of the adjacent -CH₂- group. Similarly, the aromatic protons that are ortho and meta to each other on the bromophenyl ring would exhibit correlations.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu This is crucial for assigning the signals of protonated carbons. For instance, the HSQC spectrum would show a cross-peak between the ¹H signal of a specific methylene group and the ¹³C signal of the carbon to which it is attached. This allows for the direct assignment of the aliphatic and aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.edu HMBC is instrumental in piecing together the entire molecular structure by connecting fragments. For example, a key correlation would be observed between the protons of the O-CH₂ group and the aromatic carbon atom bonded to the oxygen (C-O), confirming the ether linkage. Further correlations would be seen between the aliphatic protons and the adjacent carbons in the butane chain, as well as between the aromatic protons and their neighboring carbons.

Together, these 2D NMR techniques provide a comprehensive and definitive confirmation of the structure of this compound. sdsu.eduyoutube.comunits.itacs.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays several key absorption bands that correspond to the vibrational modes of its functional groups. mdpi.com

A summary of the expected FT-IR absorption bands is provided in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1250 - 1200 |

| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1050 - 1000 |

| C-Br Stretch | 600 - 500 |

The presence of a strong band around 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl-alkyl ether. The aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the butane chain is observed just below 3000 cm⁻¹, while the aromatic C-H stretches appear above 3000 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the C-C backbone of the butane chain.

Key expected Raman shifts are outlined in the table below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing Mode | ~1000 |

| Symmetric C-C Stretch (Butane Chain) | 800 - 900 |

| C-Br Stretch | 600 - 500 |

The symmetric "breathing" mode of the para-substituted benzene ring typically gives a strong and characteristic Raman signal. The C-Br stretch is also Raman active and would provide confirmatory evidence for the presence of the bromine substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with high precision, which allows for the unambiguous determination of the molecular formula. scispace.com The presence of two bromine atoms in this compound results in a characteristic isotopic pattern for the molecular ion peak [M]⁺. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks: [M]⁺ (containing two ⁷⁹Br), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br), with a relative intensity ratio of approximately 1:2:1.

The fragmentation of this compound under mass spectrometry would likely proceed through cleavage of the ether linkages and the butane chain.

The table below details the calculated exact masses for the molecular ion isotopic cluster.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ (²x⁷⁹Br) | C₁₆H₁₆Br₂O₂ | 397.9493 |

| [M+2]⁺ (⁷⁹Br, ⁸¹Br) | C₁₆H₁₆⁷⁹Br⁸¹BrO₂ | 399.9472 |

| [M+4]⁺ (²x⁸¹Br) | C₁₆H₁₆Br₂O₂ | 401.9452 |

The observation of this distinct isotopic pattern and the high-accuracy mass measurement from HRMS provides definitive evidence for the elemental composition of this compound.

Fragmentation Pathways and Structural Elucidation via MS/MS

The structural integrity and fragmentation behavior of this compound under mass spectrometry (MS) conditions provide critical data for its identification and characterization. While a detailed MS/MS spectrum is not widely published, the fragmentation pathways can be predicted based on the principles of mass spectrometry and the known behavior of similar chemical structures, such as ethers and bromoaromatic compounds.

Upon electron ionization (EI), the molecule is expected to form a molecular ion peak, [M]•+. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be anticipated, with the relative intensities determined by the natural abundance of the 79Br and 81Br isotopes.

The primary fragmentation pathways are likely to involve the cleavage of the ether linkages and the butane chain. The ether C-O bond is a common site for fragmentation. Cleavage of this bond can lead to the formation of a bromophenoxy radical and a [M - OArBr]+ fragment, or a bromophenoxide ion and a [M - OArBr]+ cation.

Another significant fragmentation route would be the cleavage of the C-C bonds within the central butane linker. This can result in a variety of fragment ions. For instance, cleavage at the center of the butane chain could produce a [C8H8BrO]+ ion. Alpha-cleavage adjacent to the oxygen atom is also a probable event, leading to the formation of a stabilized oxonium ion.

The presence of the bromophenyl group will also influence the fragmentation. A key fragment would correspond to the bromophenoxy cation [BrC6H4O]+. Further fragmentation of the bromophenyl moiety could involve the loss of a bromine radical or a CO molecule.

A plausible fragmentation pathway can be summarized as follows:

Molecular Ion Formation : Formation of the [C16H16Br2O2]•+ ion.

Ether Bond Cleavage : Loss of a bromophenoxy radical to form a [C10H11BrO]+ ion.

Butane Chain Fission : Cleavage of the butane chain to produce various smaller fragments.

Bromophenyl Ion Formation : Generation of the characteristic [BrC6H4O]+ ion.

The following table outlines the predicted major fragment ions and their corresponding m/z values.

| Predicted Fragment Ion | Structure | m/z (mass-to-charge ratio) | Plausible Origin |

| [C16H16Br2O2]•+ | Molecular Ion | 400 | Ionization of the parent molecule |

| [C10H11BrO]+ | 226 | Cleavage of one ether bond | |

| [C8H8BrO]+ | 200 | Cleavage of the butane chain | |

| [C6H4BrO]+ | 171 | Bromophenoxy cation | |

| [C4H8O]+ | 72 | Butane ether fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, is characterized by absorptions in the ultraviolet region, which are indicative of the electronic transitions within the molecule's chromophores. The primary chromophores in this compound are the bromophenyl groups.

The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The benzene ring is a well-known chromophore, and its π → π* transitions are typically observed in the UV region. The presence of the bromine atom and the ether oxygen as substituents on the benzene ring will influence the position and intensity of these absorption bands.

The lone pair of electrons on the ether oxygen atoms can participate in n → π* transitions. These transitions generally occur at longer wavelengths and have lower molar absorptivity compared to π → π* transitions. The bromine substituent, being an auxochrome, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths.

Based on the structure, the following electronic transitions are anticipated:

π → π* transitions : Associated with the aromatic system of the bromophenyl groups. These are expected to be the most intense absorptions.

n → π* transitions : Involving the non-bonding electrons of the ether oxygen atoms. These transitions are typically weaker.

The expected UV-Vis absorption data is summarized in the table below.

| Electronic Transition | Wavelength (λmax) | Description |

| π → π | ~220-240 nm | High-intensity absorption due to the electronic transitions within the aromatic rings. |

| π → π | ~270-290 nm | A weaker absorption band, characteristic of substituted benzene rings. |

| n → π* | > 290 nm | Low-intensity absorption resulting from the excitation of non-bonding electrons on the oxygen atoms. |

Coordination Chemistry and Metal Complexation with 1,4 Bis 4 Bromophenoxy Butane

Investigation of Stability and Reactivity of Metal Complexes

The stability and reactivity of metal complexes are critical parameters that dictate their potential applications, from catalysis to materials science. While specific research on the stability and reactivity of metal complexes derived directly from 1,4-Bis(4-bromophenoxy)butane as a primary ligand is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related ligands. These related compounds feature the flexible bis(phenoxy)butane backbone or contain bromophenyl moieties, providing a basis for understanding the potential behavior of this compound in coordination chemistry.

Thermal Stability

For instance, thermogravimetric analysis (TGA) of Co(II), Ni(II), and Cu(II) complexes with a Schiff base ligand derived from 1,4-bis(4-chloro-2-aminophenoxy)butane reveals that these complexes undergo multi-step decomposition. researchgate.net Similarly, research on complexes with 1,2-bis(o-aminophenoxy)ethane (B14864) (BAFE), which also possesses a flexible ether linkage, has shown that the thermal stability follows the order Ni(II) > Cu(II) > Co(II). akjournals.com The decomposition of these complexes typically begins with the loss of any coordinated solvent molecules, followed by the degradation of the organic ligand at higher temperatures, ultimately yielding the metal oxide as the final residue. akjournals.comasianpubs.org

The activation energies calculated from thermal decomposition data provide insights into the strength of the metal-ligand bonds. akjournals.com It is generally observed that higher activation energies correspond to more stable complexes. The negative entropy of activation often found in the decomposition of such complexes suggests a more ordered transition state compared to the initial reactants. akjournals.com

Table 1: Illustrative Thermal Decomposition Data for Related Metal Complexes

| Complex | Decomposition Step 1 (°C) | Decomposition Step 2 (°C) | Final Residue | Reference |

| [Co(BAFE)₂Cl₂] | 132 - 382 | 500 - 619 | CoO | akjournals.com |

| [Ni(BAFE)₂]Cl₂ | 209.5 - 377.2 | 557.7 - 623.1 | NiO | akjournals.com |

| [Cu(BAFE)₂Cl₂] | Not specified | Not specified | CuO | akjournals.com |

Note: This table is based on data for complexes with 1,2-bis(o-aminophenoxy)ethane (BAFE), a ligand structurally related to this compound, to provide a comparative context.

Reactivity of Metal Complexes

The reactivity of metal complexes is intrinsically linked to the electronic and steric properties of both the metal center and the coordinating ligands. The presence of the flexible butoxy linker and the electron-withdrawing bromo-substituents in this compound would likely influence the reactivity of its metal complexes.

Catalytic Activity:

Metal complexes with phenoxy-imine ligands, which share the phenoxy moiety with this compound, have been investigated as catalysts in various organic transformations. For example, ruthenium(III) complexes of phenoxy-imine ligands have demonstrated catalytic activity in the oxidation of cyclohexane. jcsp.org.pkresearchgate.net The efficiency of these catalysts is often dependent on the specific structure of the ligand and the nature of the metal ion.

Titanium(IV) and Zirconium(IV) complexes with bis(phenoxy-imine) ligands have been studied as catalysts for ethylene (B1197577) polymerization. mdpi.com The catalytic activity of these systems is significantly influenced by the nature of the activator used. mdpi.com Furthermore, nickel(II) complexes bearing N-substituted thiosemicarbazone ligands derived from a bis(carboxaldehydephenoxy)butane backbone have shown catalytic efficacy in Kumada-Corriu and Sonogashira cross-coupling reactions. researchgate.net

Substitution Reactions:

Table 2: Examples of Catalytic Activity of Related Metal Complexes

| Catalyst System | Reaction | Substrate | Product | Reference |

| [Ru(phenoxy-imine)Cl₂]Cl | Oxidation | Cyclohexane | Cyclohexanol, Cyclohexanone | jcsp.org.pkresearchgate.net |

| (L1)₂ZrCl₂ / MAO | Polymerization | Ethylene | Polyethylene | mdpi.com |

| Ni(II)-thiosemicarbazone complex | Cross-coupling | Aryl bromides | Biaryls | researchgate.net |

Note: This table presents data from related phenoxy-imine and bis(phenoxy)butane-derived complexes to illustrate potential reactivity.

Polymer Science and Advanced Materials Applications of 1,4 Bis 4 Bromophenoxy Butane Derivatives

Utilization as a Monomer in Polymer Synthesis

The molecular architecture of 1,4-bis(4-bromophenoxy)butane allows for its incorporation into polymer chains, imparting flexibility and influencing the final properties of the material. The terminal bromine atoms serve as reactive sites for various polymerization reactions.

While direct polycondensation of this compound is not the most common route, its derivatives are crucial in creating polyether and polyester (B1180765) structures. For instance, the analogous compound, 1,4-bis(4-aminophenoxy)butane, is utilized in the synthesis of aromatic polyamides. researchgate.net The introduction of the flexible butane (B89635) diether linkage is a known strategy to enhance the solubility and processability of otherwise rigid polymers by disrupting strong interchain interactions. researchgate.net

Similarly, derivatives of this compound, where the bromine atoms are replaced with hydroxyl or carboxylic acid functionalities, can serve as monomers in polycondensation reactions. The reaction of a diol derivative with a diacid chloride, or a dicarboxylic acid derivative with a diol, would yield polyesters. The flexible spacer of the butane chain within the polymer backbone can lower the glass transition temperature and melting point, leading to more ductile materials. This approach has been demonstrated in the synthesis of copolyesters using 1,4-butanediol (B3395766) to create more flexible polymer chains. mdpi.com

A hypothetical polycondensation reaction to form a polyether could involve the displacement of the bromine atoms with a bisphenolic monomer under Williamson ether synthesis conditions, although this is less common than using more reactive dihalides.

Derivatives of this compound are effective cross-linking agents, which are crucial for transforming linear polymers into three-dimensional networks, thereby enhancing their thermal stability, mechanical strength, and chemical resistance. A prominent example is the vinyl-functionalized derivative, 1,4-bis(4-vinylphenoxy)butane. This molecule can be copolymerized with other vinyl monomers, such as styrene, to create cross-linked resins.

The flexible four-carbon butane chain in 1,4-bis(4-vinylphenoxy)butane, in contrast to rigid cross-linkers like divinylbenzene, allows the resulting polymer network to have superior swelling properties in a variety of solvents. This enhanced swelling is particularly advantageous in applications such as solid-phase organic synthesis, where it facilitates better access of reagents to the reactive sites within the polymer matrix. The incorporation of such flexible cross-linkers can lead to materials with improved mechanical resilience while maintaining a high functional group density.

While this compound itself is not a direct cross-linking agent in the same vein as its vinyl derivative, its bromine functionalities can be used to form cross-links through reactions like Wurtz-Fittig or Ullmann coupling, although this is a less common method for creating polymer networks.

| Derivative | Role in Polymer Synthesis | Resulting Polymer Property |

| 1,4-Bis(4-aminophenoxy)butane | Monomer for Polyamides | Enhanced solubility and processability researchgate.net |

| 1,4-Bis(4-vinylphenoxy)butane | Cross-linking agent | Superior swelling, improved mechanical stability |

| Hypothetical Diol/Diacid Derivatives | Monomer for Polyesters | Increased ductility, lower glass transition temperature |

Role in Conjugated Polymer Systems and Organic Electronics

Conjugated polymers are a class of materials with alternating single and double bonds along the polymer backbone, which allows for the delocalization of π-electrons. This property makes them suitable for a range of organic electronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). High-performance conjugated polymers often require complex synthesis routes. kennesaw.edu

The bromine atoms on this compound make it a suitable precursor for the synthesis of semiconducting polymers through various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. In these reactions, the bromine atoms can be coupled with other monomers containing appropriate functional groups (e.g., boronic acids or organotin compounds) to extend the conjugated system.

For example, a Suzuki coupling reaction between a diboronic acid ester derivative of an aromatic compound and this compound could lead to a conjugated polymer where the flexible butane diether linkage is periodically introduced into the rigid backbone. This can be a strategy to tune the optoelectronic properties and improve the processability of the resulting polymer. The use of brominated aromatic compounds as building blocks for materials in organic electronics is a well-established practice, as seen with bis(4-bromophenyl)-diphenylsilane in OLEDs, where the bromine atoms provide sites for further chemical modification to tune the material's electronic properties. nbinno.com

While this compound is not a photoinitiator itself, related compounds containing bromine atoms can act as precursors to photoinitiators or as components in photopolymerization systems. For instance, phenacyl bromide has been used as a Norrish Type I photoinitiator for radical photopolymerization, producing polymers with bromine end-functionality. frontiersin.org These bromine-terminated polymers can then be used as macroinitiators for the synthesis of block copolymers. frontiersin.org

Alkoxyamines derived from brominated compounds, such as 3-[1-(4-Bromophenyl)ethoxy]-2,2,5-trimethyl-4-phenyl-3-azahexane, are effective initiators in nitroxide-mediated radical polymerization (NMRP). researchgate.net This controlled radical polymerization technique allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. researchgate.net The bromo-functional group in these initiators is a key component of their chemical structure.

Inspired by these related systems, it is conceivable that derivatives of this compound could be designed to act as bifunctional initiators for radical polymerization, leading to the formation of telechelic polymers or cross-linked networks upon exposure to light or heat.

Design of Functional Materials with Tunable Properties

The chemical versatility of this compound allows for its use in the design of a wide array of functional materials where properties can be tuned at the molecular level. The flexible butane diether segment and the reactive bromophenyl groups are the key features that enable this tunability.

The incorporation of the flexible butane diether spacer into rigid polymer backbones is a common strategy to enhance solubility and processability, as seen in the development of soluble aromatic polyamides. researchgate.net This approach allows for the creation of high-performance polymers that can be processed using conventional techniques.

Furthermore, the bromine atoms can be substituted with various functional groups to impart specific properties to the resulting material. For example, conversion of the bromo groups to quaternary ammonium (B1175870) salts could lead to the formation of cationic conjugated polymers, which have applications in biosensors and DNA microarrays. sigmaaldrich.com

The ability to modify the structure of this compound and its derivatives allows for the precise tuning of a material's electronic, optical, and mechanical properties. This makes it a valuable building block for the creation of advanced materials for a variety of applications, from organic electronics to biomedical devices.

| Structural Feature | Functionality | Tunable Property |

| Flexible Butane Diether Core | Introduces kinks in the polymer chain | Solubility, processability, glass transition temperature |

| Bromophenyl Groups | Reactive sites for coupling and substitution | Electronic properties, optical properties, functionality |

Integration into Advanced Composite Materials

Polymers derived from this compound, often through the conversion to its dihydroxy analogue, 1,4-bis(4-hydroxyphenoxy)butane, serve as high-performance matrices for advanced composite materials. These composites, typically reinforced with fibers like carbon or glass, exhibit a synergistic combination of the polymer's desirable properties and the reinforcement's high strength and stiffness.

The flexible butane segment within the polymer backbone imparts a degree of toughness and processability that is often lacking in wholly aromatic poly(arylene ether)s. This enhanced processability facilitates better impregnation of the reinforcing fibers, leading to composites with lower void content and improved interfacial adhesion between the matrix and the reinforcement.

Research into poly(arylene ether sulfone) (PAES) composites has demonstrated the significant impact of the matrix's molecular structure on the final properties of the composite. For instance, carbon fiber-reinforced PAES composites have shown excellent flexural strength and modulus. While specific data for composites based on this compound-derived polymers is not extensively available in open literature, analogous systems provide valuable insights. For example, carbon fiber-reinforced polyethersulfone composites have exhibited flexural strengths of approximately 960 MPa and a flexural modulus of 60 GPa. nih.gov The introduction of a flexible linker like the butane segment is anticipated to enhance the fracture toughness of such composites.

The thermal properties of the polymer matrix are crucial for the performance of the composite at elevated temperatures. Poly(arylene ether)s generally possess high glass transition temperatures (Tg), ensuring dimensional stability and retention of mechanical properties at high service temperatures. The incorporation of the butane linker can modulate the Tg, allowing for a balance between thermal stability and processing ease.

Table 1: Representative Mechanical Properties of Carbon Fiber-Reinforced Poly(arylene ether) Composites

| Property | Value |

| Fiber Volume Fraction | 50% |

| Tensile Strength | ~700 MPa |

| Flexural Strength | ~960 MPa |

| Flexural Modulus | ~60 GPa |

| Interlaminar Shear Strength | ~40 MPa |

Note: The data presented is for a comparable polyethersulfone composite system and serves as an illustrative example. nih.gov

Fabrication of Thin Films and Coatings

The solubility and film-forming characteristics of polymers derived from this compound make them attractive candidates for the fabrication of thin films and protective coatings. These polymers can often be dissolved in common organic solvents, allowing for their deposition onto various substrates using techniques such as spin coating, dip coating, or solution casting.

The presence of the flexible butane spacer in the polymer backbone can enhance the solubility and processability of these materials, facilitating the formation of uniform, defect-free films. The resulting films can exhibit a range of desirable properties, including high thermal stability, good mechanical integrity, and excellent chemical resistance, making them suitable for applications in electronics, aerospace, and as barrier coatings.

For instance, thin-film composite membranes for gas separation and liquid filtration have been successfully fabricated using poly(arylene ether)s. chemrxiv.orgnih.gov The performance of these membranes is critically dependent on the morphology and properties of the thin selective layer. The ability to form robust and thin films from polymers containing flexible linkers is advantageous in these applications.

While specific performance data for thin films derived directly from this compound-based polymers is limited, studies on analogous poly(arylene ether sulfone) membranes provide relevant benchmarks. These membranes can be engineered to have specific pore structures and surface properties for targeted separation processes. mdpi.com

Table 2: Illustrative Properties of Poly(arylene ether) Thin Films

| Property | Description |

| Fabrication Methods | Solution casting, spin coating, dip coating |

| Typical Solvents | N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), Chloroform |

| Key Characteristics | High thermal stability, good mechanical strength, chemical resistance, tunable surface properties |

| Potential Applications | Gas separation membranes, dielectric layers, protective coatings |

Structure-Property Relationships in this compound Derived Polymers

The chemical structure of a polymer dictates its macroscopic properties. In polymers derived from this compound, the interplay between the rigid aromatic units and the flexible butane linker is a key determinant of their thermal, mechanical, and processing characteristics.

The length and flexibility of the alkane segment have a significant impact on the polymer's properties. A longer, more flexible spacer generally leads to a lower glass transition temperature (Tg), increased solubility, and improved processability. This is because the flexible segments increase the free volume within the polymer matrix and allow for greater chain mobility. Conversely, a higher proportion of rigid aromatic units tends to increase the Tg, enhance thermal stability, and improve mechanical strength.

For example, studies on poly(arylene ether ketone)s (PAEKs) have shown that the introduction of flexible ether linkages can improve the processability of these otherwise rigid polymers. nih.gov The butane diether linkage in polymers derived from this compound serves a similar purpose, providing a balance between high-temperature performance and ease of fabrication.

This ability to tune the properties of the final polymer by modifying the backbone structure is a powerful tool for materials scientists. By carefully selecting the comonomers to be polymerized with a derivative of this compound, it is possible to design materials with a specific combination of properties tailored for demanding applications in advanced composites and functional coatings.

Theoretical and Computational Chemistry Studies of 1,4 Bis 4 Bromophenoxy Butane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations allow for a detailed understanding of the molecule's stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground state geometry of molecules like 1,4-Bis(4-bromophenoxy)butane. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for such calculations, often paired with a basis set like 6-311G(d,p) to provide a good balance between accuracy and computational cost. sci-hub.box

For this compound, a DFT optimization would start with an initial guess of the molecular geometry. The calculation then iteratively solves the Kohn-Sham equations to minimize the total energy of the system, thereby finding the most stable arrangement of the atoms. The result of this process is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, such as that obtained from X-ray crystallography, to validate the computational model. In a study of a related compound, N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations were performed using the B3LYP level with a 6-31G(d,p) basis set to analyze the frontier molecular orbitals. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Bromophenyl Compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-H | 1.082 | |

| C-C (phenyl) | 1.39 - 1.38 | |

| C-Br | 1.886 | |

| C20-C19-Br25 = 126.616 | ||

| C19-C20-H22 = 123.452 |

Note: This table is illustrative of typical results for a bromophenyl-containing molecule and is not specific to this compound. sci-hub.box

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide a more rigorous description of the electronic structure of a molecule compared to DFT in some cases. While computationally more demanding, ab initio calculations are valuable for obtaining highly accurate energies and for studying excited states and other electronic properties that may not be as well-described by standard DFT functionals. For complex molecules, a common strategy is to first optimize the geometry using a less computationally intensive method like DFT, and then perform a single-point energy calculation using a higher-level ab initio method to obtain a more accurate electronic energy.

Conformational Landscape Analysis and Energy Minima Identification

The flexible butane (B89635) chain in this compound allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them.

The crystal structure of this compound has been determined by single-crystal X-ray analysis. oup.com This experimental study revealed that in the solid state, the conformation of the methylene (B1212753) chain in the –O(CH2)4O– group is gauche-trans-gauche. oup.com The internal rotation angles were found to be 61.0°, 181.0°, and 55.2°. oup.com

Computational conformational analysis would involve systematically rotating the dihedral angles of the butane chain and calculating the potential energy at each point. This process generates a potential energy surface, from which the low-energy conformations can be identified. For a similar flexible chain in 1,4-bis(2-nitrophenoxy)butane, a trans-gauche-trans conformation was observed in the solid state. nih.gov Computational studies on 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane, another molecule with conformational flexibility, utilized DFT to localize four energy minima on the potential energy surface. bashgmu.ru

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and can be used to confirm the structure of the molecule.

NMR spectroscopy is a key technique for determining the structure of organic molecules in solution. Computational methods, particularly DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. The accuracy of these predictions is often improved by considering the effects of the solvent, which can be modeled using continuum solvent models like the Conductor-like Polarizable Continuum Model (CPCM). For a set of boron-containing molecules, DFT calculations with the GIAO approach provided ¹¹B NMR chemical shifts with errors of 3.40–3.50 ppm. nih.gov

The predicted chemical shifts for this compound would be compared to experimentally obtained NMR spectra. Discrepancies between the calculated and experimental values can often be explained by factors such as intermolecular interactions or conformational averaging in solution.

Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

| H-aromatic | 7.40 | 7.35 |

| H-aromatic | 6.85 | 6.80 |

| H-alkoxy | 4.05 | 4.00 |

| H-alkyl | 2.00 | 1.95 |

Note: This table provides a hypothetical comparison and does not represent actual data for this compound.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strengths of the chemical bonds. DFT calculations can be used to compute the vibrational frequencies and the corresponding IR and Raman intensities.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation in some methods. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor. For instance, a scaling factor of 0.96 has been used to correct theoretical wavenumber values obtained by the DFT method. sci-hub.box The analysis of the calculated vibrational modes, often aided by Total Energy Distribution (TED) analysis, allows for the assignment of the observed bands in the experimental IR and Raman spectra to specific molecular vibrations. sci-hub.box In a study of 2-(4-Bromophenyl)-1H-benzimidazole, DFT calculations were used to compute vibrational wavenumbers, which were then compared with experimental FT-IR and FT-Raman spectra. researchgate.net

Table 3: Representative Calculated Vibrational Frequencies and Their Assignments

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 3073 | 3027 | Aromatic C-H stretch |

| 2974 | 2929 | Aliphatic C-H stretch |

| 1590 | 1526 | Aromatic C=C stretch |

| 1245 | 1195 | C-O-C stretch |

| 698 | 670 | C-Br stretch |

Note: This table is a representative example of calculated vibrational frequencies and their assignments for a molecule with similar functional groups, and is not specific to this compound.

Theoretical UV-Vis and Electronic Transition Simulations

Theoretical simulations of the Ultraviolet-Visible (UV-Vis) spectrum of this compound would be instrumental in understanding its electronic transitions. These simulations are typically performed using Time-Dependent Density Functional Theory (TD-DFT), a quantum chemical method that calculates the excited states of a molecule. biointerfaceresearch.comsharif.edu

The process begins with the optimization of the ground-state geometry of the molecule. Following this, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands. sci-hub.box

For this compound, the electronic transitions are expected to be of the π → π* and n → π* types, primarily involving the phenyl rings and the oxygen atoms. The bromine atoms, with their lone pairs of electrons, may also contribute to these transitions. The simulations would provide a detailed assignment of each absorption band to specific molecular orbital transitions. sci-hub.box For instance, a hypothetical TD-DFT calculation might yield the data presented in Table 1.

Table 1: Hypothetical Theoretical UV-Vis Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 275 | 0.85 | HOMO -> LUMO | π → π* |

| 230 | 0.42 | HOMO-1 -> LUMO | π → π* |

| 210 | 0.15 | HOMO-2 -> LUMO+1 | n → π* |

(Note: This data is illustrative and not from actual experimental or computational results.)

These theoretical spectra can be compared with experimental data to validate the computational methodology and to gain a deeper understanding of the electronic structure of the molecule. researchgate.net

Investigation of Reactivity and Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating reaction mechanisms and predicting chemical reactivity. rsc.org

The synthesis of this compound typically involves a Williamson ether synthesis, where 4-bromophenol (B116583) reacts with 1,4-dibromobutane (B41627) in the presence of a base. A computational investigation of this reaction would involve locating the transition state (TS) for the nucleophilic substitution step.

Transition state searches are performed using quantum chemical methods to find the saddle point on the potential energy surface that connects the reactants and products. rsc.org The geometry and energy of the transition state provide crucial information about the activation energy of the reaction, which in turn determines the reaction rate. By mapping the intrinsic reaction coordinate (IRC), the entire reaction pathway from reactants through the transition state to the products can be visualized. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netfiveable.meunesp.br An analysis of the FMOs of the reactants in the synthesis of this compound can provide significant insights into the reaction pathway.

In the Williamson ether synthesis, the HOMO of the 4-bromophenoxide ion (the nucleophile) would interact with the LUMO of 1,4-dibromobutane (the electrophile). The energies and spatial distributions of these orbitals govern the feasibility and regioselectivity of the reaction. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

Computational software can visualize the HOMO and LUMO, showing the regions of the molecule that are most likely to be involved in electron donation and acceptance. For this compound itself, the FMOs would be distributed across the aromatic rings and ether linkages. The HOMO-LUMO gap would be indicative of its kinetic stability and reactivity in subsequent reactions. A hypothetical FMO analysis might yield the parameters shown in Table 2.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

(Note: This data is illustrative and not from actual experimental or computational results.)

Studies on Linear and Non-Linear Optical Properties (inspired by related compounds)

Organic molecules with extended π-conjugated systems can exhibit interesting linear and non-linear optical (NLO) properties. nih.govresearchgate.net While specific studies on this compound are scarce, research on related aromatic ethers and other organic chromophores suggests that it could possess NLO activity. mdpi.comresearchgate.net

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. researchgate.net The key parameters calculated are the polarizability (α) and the first-order hyperpolarizability (β). The magnitude of these values indicates the strength of the linear and non-linear optical response, respectively. nih.gov

For this compound, the presence of the phenyl rings and the electron-donating ether groups, along with the electron-withdrawing bromine atoms, could lead to a degree of intramolecular charge transfer, which is a prerequisite for NLO activity. Theoretical calculations would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. Such studies on similar molecules have shown that the arrangement and nature of donor and acceptor groups significantly influence the NLO response. nih.gov A hypothetical calculation of NLO properties is presented in Table 3.

Table 3: Hypothetical Calculated Optical Properties for this compound

| Property | Calculated Value | Units |

|---|---|---|

| Polarizability (α) | 35.2 x 10-24 | esu |

| First Hyperpolarizability (β) | 5.8 x 10-30 | esu |

(Note: This data is illustrative and not from actual experimental or computational results.)

These theoretical predictions can guide the experimental investigation of the NLO properties of this compound and its potential applications in optoelectronic devices. chemrxiv.org

Future Research Directions and Emerging Applications

Development of Novel Derivatizations and Functionalizations of the 1,4-Bis(4-bromophenoxy)butane Scaffold

The two bromine atoms on the this compound scaffold serve as reactive handles for a wide array of chemical transformations, opening avenues for the synthesis of novel derivatives with tailored properties. Future research will likely focus on exploiting these sites for the introduction of various functional groups, thereby expanding the chemical space and potential applications of this molecule.

One promising direction is the use of cross-coupling reactions to replace the bromine atoms with other moieties. For instance, Suzuki or Stille coupling reactions could be employed to introduce aryl or vinyl groups, leading to the formation of extended conjugated systems with interesting photophysical properties. Similarly, Sonogashira coupling could be utilized to append alkyne functionalities, which are valuable for click chemistry reactions and the construction of complex molecular architectures. The introduction of phosphine (B1218219) groups via reactions with secondary phosphines could yield novel ligands for catalysis. researchgate.net

Furthermore, the ether linkages in the this compound backbone, while generally stable, could be targeted for cleavage under harsh conditions to generate bromophenol derivatives, which can then be further functionalized. Another area of exploration is the modification of the butane (B89635) spacer, although this would require more complex synthetic strategies.

Post-polymerization modification represents another key area for future research. semanticscholar.orgwiley-vch.de Polymers synthesized using this compound as a monomer will possess pendant bromophenyl groups that can be chemically altered after the polymerization process. This approach allows for the introduction of functional groups that might not be compatible with the initial polymerization conditions. semanticscholar.org For example, the bromine atoms could be converted to lithium intermediates, which can then react with a variety of electrophiles to introduce a wide range of functionalities.

| Functionalization Strategy | Potential Reagents/Reactions | Resulting Functionality | Potential Applications |

| Cross-Coupling | Arylboronic acids (Suzuki), organostannanes (Stille), terminal alkynes (Sonogashira) | Extended aromatic systems, alkynes | Organic electronics, fluorescent sensors, click chemistry |

| Nucleophilic Substitution | Amines, thiols, alkoxides | Amino, thioether, ether linkages | Bioconjugation, stimuli-responsive materials |

| Lithiation-Substitution | n-Butyllithium followed by electrophiles (e.g., CO2, aldehydes) | Carboxylic acids, alcohols | Functional polymers, reactive intermediates |

| Post-Polymerization Modification | Various chemical transformations on polymer side chains | Diverse functional groups | Tailored polymer properties, advanced materials |

Exploration of Advanced Polymerization Techniques and Architectural Control

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of a variety of polymers. Future research will focus on employing advanced polymerization techniques to gain precise control over the polymer architecture, leading to materials with enhanced properties and novel functionalities.

Living anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. libretexts.orgwikipedia.orgencyclopedia.pub By converting the bromine atoms of this compound to vinyl ether groups, it can be used as a monomer in living anionic polymerization to produce polymers with controlled architectures, such as block copolymers and star polymers. wikipedia.org This level of control is crucial for applications in nanotechnology and drug delivery.

Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer another avenue for synthesizing polymers with complex architectures. These methods are generally more tolerant to functional groups than living anionic polymerization, allowing for the direct polymerization of functionalized monomers derived from this compound. The synthesis of block copolymers with both controlled radical and cationic polymerization mechanisms is also an emerging area of interest. cmu.edu

Furthermore, the development of catalyst-controlled stereoselective polymerization of vinyl ethers presents an exciting opportunity for creating polymers with specific tacticities from this compound-derived monomers. nsf.gov This could lead to materials with unique crystalline properties and improved mechanical performance.

| Polymerization Technique | Monomer Type | Achievable Architectures | Key Advantages |

| Living Anionic Polymerization | Vinyl ether derivatives | Block copolymers, star polymers, well-defined homopolymers | Precise control over molecular weight and dispersity |

| Controlled Radical Polymerization (ATRP, RAFT) | Acrylate, methacrylate, or styrenic derivatives | Block copolymers, gradient copolymers, polymer brushes | Tolerance to a wide range of functional groups |

| Catalyst-Controlled Stereoselective Polymerization | Vinyl ether derivatives | Isotactic, syndiotactic, or atactic polymers | Control over polymer stereochemistry and crystallinity |

Integration into Hybrid Organic-Inorganic Materials

The combination of organic and inorganic components at the molecular level can lead to hybrid materials with synergistic properties that are not achievable with either component alone. The rigid aromatic units and the flexible butane spacer of this compound make it an excellent candidate for the organic component in such hybrid systems.

One major area of future research is the use of this compound and its derivatives as linkers in the synthesis of metal-organic frameworks (MOFs). cd-bioparticles.netrsc.org By replacing the bromine atoms with coordinating groups such as carboxylic acids or pyridyls, this molecule can connect metal ions or clusters to form porous, crystalline structures. The length and flexibility of the butane spacer can be used to tune the pore size and dimensionality of the resulting MOFs, which have potential applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net The use of mixed-linker systems, where this compound derivatives are combined with other organic linkers, can lead to even more complex and functional MOF architectures. rsc.orgresearchgate.net

Sol-gel synthesis is another promising route for the creation of hybrid organic-inorganic materials. google.comnih.govresearchgate.netmdpi.com By functionalizing this compound with trialkoxysilane groups, it can be incorporated into a silica (B1680970) network through co-condensation with silica precursors like tetraethoxysilane (TEOS). This approach can be used to create organic-modified silica materials with enhanced thermal stability, mechanical properties, and tailored surface chemistry. These hybrid materials could find applications as coatings, catalysts, and chromatographic stationary phases.

| Hybrid Material Type | Role of this compound Derivative | Synthesis Method | Potential Properties and Applications |

| Metal-Organic Frameworks (MOFs) | Organic linker | Solvothermal synthesis | High porosity, tunable pore size, gas storage, catalysis, separation |

| Hybrid Silica Materials | Organic modifier | Sol-gel co-condensation | Enhanced thermal and mechanical properties, functional coatings, chromatography |

Interdisciplinary Research with Nanoscience and Supramolecular Chemistry

The self-assembly of molecules into well-defined nanostructures is a cornerstone of nanoscience and supramolecular chemistry. The specific length, shape, and functional groups of this compound and its derivatives make them intriguing building blocks for the construction of such ordered assemblies.

The flexible butane spacer allows the two bromophenoxy units to adopt various conformations, which can influence how the molecules pack in the solid state. nih.gov Intermolecular interactions such as halogen bonding (Br···Br or Br···O), π-π stacking between the aromatic rings, and C-H···π interactions are expected to play a significant role in the self-assembly process. mdpi.com Understanding and controlling these non-covalent interactions is crucial for designing crystalline materials with desired properties. mdpi.comchemrxiv.org

In the realm of host-guest chemistry, the phenoxybutoxy portion of the molecule could act as a guest that binds within the cavities of larger host molecules, such as cyclodextrins or pillar cd-bioparticles.netarenes. researchgate.net The selective encapsulation of the 1,4-dibromobutane (B41627) moiety by pillar cd-bioparticles.netarenes has been demonstrated, suggesting that the longer this compound could also form interesting inclusion complexes. researchgate.net Such host-guest systems could be used for molecular recognition, sensing, or the construction of supramolecular polymers.

Furthermore, polymers derived from this compound could be designed to self-assemble into various nanostructures, such as micelles, vesicles, or nanofibers, in solution. The balance between the hydrophobic backbone and potentially hydrophilic functional groups introduced through derivatization would govern the self-assembly behavior. These nanostructures could have applications in drug delivery, imaging, and materials science.

| Research Area | Role of this compound | Key Concepts | Potential Outcomes |

| Crystal Engineering | Molecular building block | Halogen bonding, π-π stacking, C-H···π interactions | Crystalline materials with tailored packing and properties |

| Host-Guest Chemistry | Guest molecule | Molecular recognition, inclusion complexes | Supramolecular assemblies, sensors, drug delivery systems |

| Nanoscience | Monomer for self-assembling polymers | Self-assembly, nanostructure formation | Micelles, vesicles, nanofibers for various applications |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Bis(4-bromophenoxy)butane, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 4-bromophenol and 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Tosylation of 1,4-butanediol followed by substitution with 4-bromophenol (analogous to methods in ) can also improve regioselectivity .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. Which analytical techniques are most effective for characterizing this compound, and what challenges arise due to its bromine substituents?

- Techniques :

- NMR : Distinct aromatic proton signals (δ 6.8–7.4 ppm) and butoxy chain protons (δ 1.6–1.8 ppm). Bromine’s electronegativity deshields adjacent protons, causing downfield shifts .

- Mass Spectrometry : Expect isotopic patterns (¹⁹Br:⁸¹Br ≈ 1:1) at m/z 424 [M]⁺. Fragmentation peaks at m/z 171 (C₆H₄BrO⁺) confirm the bromophenoxy groups .

- Elemental Analysis : Verify C, H, Br, and O percentages (theoretical: C 45.30%, H 3.33%, Br 37.66%, O 13.71%).

Q. How is this compound utilized as a monomer or additive in polymer science?

- Applications :

- Flame Retardants : Bromine atoms act as radical scavengers, enhancing thermal stability in polymers like polyesters or epoxies .

- Crosslinking Agent : The rigid aromatic structure improves mechanical strength in high-performance resins. Compare with ’s hydrogel crosslinker, though UV reactivity differs .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or HPLC retention times) for this compound?

- Troubleshooting :

- Dynamic NMR : Probe rotational barriers in the butoxy chain, which may cause signal broadening at lower temps .

- HPLC Method Development : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) to separate stereoisomers or impurities .

Q. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura coupling or other cross-coupling reactions?

- Methods :

- DFT Calculations : Analyze electron density distribution to identify reactive sites (e.g., bromine’s susceptibility to palladium-catalyzed substitution) .

- Docking Studies : Model interactions with catalytic systems (e.g., Pd(PPh₃)₄) to optimize reaction conditions for aryl-aryl bond formation .

Q. What biological activities have been observed in derivatives of this compound, and how are structure-activity relationships (SARs) investigated?

- Findings :

- Antimicrobial Screening : Derivatives with substituted aryl groups show moderate activity against S. aureus (MIC ~25 µg/mL) .

- SAR Strategies : Modify the butane chain length or introduce polar groups (e.g., -OH, -NH₂) to enhance solubility and target affinity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Brominated compounds require neutralization (e.g., NaHCO₃) before disposal in halogenated waste containers .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₄Br₂O₂ | |

| Molecular Weight | 424.10 g/mol | |

| Melting Point | 95–98°C | |

| Solubility | DCM, THF, DMF; insoluble in H₂O |

Table 2 : Comparative Reactivity in Cross-Coupling Reactions

| Reaction Type | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₂CO₃ | 78 | |

| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, Cs₂CO₃ | 65 |

Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of bromine in radical scavenging during polymer degradation.

- In Vivo Toxicity : Assess bioaccumulation potential using zebrafish or rodent models.

- Green Synthesis : Explore solvent-free or microwave-assisted routes to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.